molecular formula C20H28O2 B025963 17-Hmhedo CAS No. 103742-75-2

17-Hmhedo

Cat. No. B025963
M. Wt: 300.4 g/mol
InChI Key: JAPLQPSAPOCMAS-UAPFCZTBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

17-Hmhedo, also known as 17-hydroxymethyl-17-methyl-18-nor-11,4-androstadien-3-one, is a synthetic androgen that has gained attention in the scientific community for its potential use in research applications. This compound has been found to exhibit strong androgenic activity, making it a useful tool for studying the mechanisms of action of androgens in the body. In

Mechanism Of Action

The mechanism of action of 17-Hmhedo involves binding to the androgen receptor and activating downstream signaling pathways. This activation leads to an increase in protein synthesis and cell growth, particularly in tissues such as skeletal muscle and bone. Additionally, 17-Hmhedo has been found to have anti-inflammatory effects, which may contribute to its potential therapeutic applications.

Biochemical And Physiological Effects

The biochemical and physiological effects of 17-Hmhedo are similar to those of natural androgens such as testosterone. This compound has been shown to increase muscle mass and strength, improve bone density, and enhance cognitive function. Additionally, 17-Hmhedo has been found to have anti-inflammatory effects, which may make it useful in the treatment of conditions such as arthritis.

Advantages And Limitations For Lab Experiments

One advantage of using 17-Hmhedo in lab experiments is its strong androgenic activity, which allows researchers to study the mechanisms of androgen action in the body. Additionally, this compound has been found to have anti-inflammatory effects, which may make it useful in the development of new treatments for inflammatory conditions. However, one limitation of using 17-Hmhedo in lab experiments is its potential for off-target effects, which may complicate the interpretation of results.

Future Directions

There are several future directions for research involving 17-Hmhedo. One area of interest is the development of new treatments for inflammatory conditions based on the anti-inflammatory effects of this compound. Additionally, further studies are needed to fully understand the mechanisms of androgen action in the body, particularly in tissues such as bone and brain. Finally, the potential therapeutic applications of 17-Hmhedo in conditions such as sarcopenia and osteoporosis should be explored further.

Synthesis Methods

The synthesis of 17-Hmhedo involves a series of chemical reactions that convert starting materials into the final product. The exact method used to synthesize this compound may vary depending on the specific laboratory and equipment available. However, the general steps involved in the synthesis of 17-Hmhedo include the use of reagents such as lithium aluminum hydride and sodium borohydride to reduce the starting materials to the desired intermediate compounds. These intermediates are then further modified through reactions such as acetylation and deacetylation to produce the final product.

Scientific Research Applications

17-Hmhedo has been used in a variety of scientific research applications, particularly in the field of androgen receptor (AR) studies. This compound has been found to bind strongly to the AR, making it a useful tool for studying the mechanisms of androgen action in the body. Additionally, 17-Hmhedo has been used in studies investigating the effects of androgens on skeletal muscle growth, bone density, and cognitive function.

properties

CAS RN

103742-75-2

Product Name

17-Hmhedo

Molecular Formula

C20H28O2

Molecular Weight

300.4 g/mol

IUPAC Name

(4aR,4bS,6aS,7S,10bR,11R)-7-hydroxy-6a,11-dimethyl-3,4,4a,4b,5,6,7,10,10a,10b,11,12-dodecahydrochrysen-2-one

InChI

InChI=1S/C20H28O2/c1-12-10-13-11-14(21)6-7-15(13)16-8-9-20(2)17(19(12)16)4-3-5-18(20)22/h3,5,11-12,15-19,22H,4,6-10H2,1-2H3/t12-,15+,16-,17?,18+,19-,20+/m1/s1

InChI Key

JAPLQPSAPOCMAS-UAPFCZTBSA-N

Isomeric SMILES

C[C@@H]1CC2=CC(=O)CC[C@@H]2[C@@H]3[C@@H]1C4CC=C[C@@H]([C@]4(CC3)C)O

SMILES

CC1CC2=CC(=O)CCC2C3C1C4CC=CC(C4(CC3)C)O

Canonical SMILES

CC1CC2=CC(=O)CCC2C3C1C4CC=CC(C4(CC3)C)O

synonyms

17-HMHEDO
17-hydroxy-7-methyl-D-homoestra-4,16-dien-3-one

Origin of Product

United States

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